molecular formula C23H23NOS B2547298 Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034576-10-6

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2547298
CAS No.: 2034576-10-6
M. Wt: 361.5
InChI Key: FLMHUGJHJKJZQP-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a naphthalene ring, a thiazepane ring, and a tolyl group

Scientific Research Applications

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

Target of Action

It has been synthesized and evaluated as an anticancer agent , suggesting that its targets may be related to pathways involved in cancer progression.

Result of Action

It has been evaluated as an anticancer agent , suggesting that it may have effects on cancer cell growth or survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized with the naphthalene and tolyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
  • Naphthalen-1-yl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone
  • Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

Naphthalen-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-17-7-2-4-10-19(17)22-13-14-24(15-16-26-22)23(25)21-12-6-9-18-8-3-5-11-20(18)21/h2-12,22H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHUGJHJKJZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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